![molecular formula C₁₄H₂₅ClN₂ B1146302 3-Amino-N,N-dipropyl-benzeneethanamine Hydrochloride CAS No. 1797105-94-2](/img/structure/B1146302.png)
3-Amino-N,N-dipropyl-benzeneethanamine Hydrochloride
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Amino-N,N-dipropyl-benzeneethanamine Hydrochloride typically involves the reaction of 3-nitrobenzeneethanamine with dipropylamine under specific conditions.
Industrial Production Methods
Industrial production methods for this compound are not widely documented. the general approach involves large-scale synthesis using similar reaction conditions as in laboratory settings, with optimizations for yield and purity .
Chemical Reactions Analysis
Types of Reactions
3-Amino-N,N-dipropyl-benzeneethanamine Hydrochloride undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding nitroso or nitro derivatives.
Reduction: The compound can be reduced to form secondary amines.
Substitution: The aromatic ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Electrophilic substitution reactions often use reagents like bromine or chlorine under acidic conditions.
Major Products Formed
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of secondary amines.
Substitution: Formation of halogenated aromatic compounds.
Scientific Research Applications
Pharmacological Applications
1.1 Central Nervous System Stimulant
3-Amino-N,N-dipropyl-benzeneethanamine hydrochloride exhibits properties similar to those of amphetamines, functioning as a central nervous system stimulant. It has been studied for its potential use in treating attention deficit hyperactivity disorder (ADHD) and narcolepsy. Research indicates that compounds in this class can enhance the release of neurotransmitters such as dopamine and norepinephrine, which are crucial for attention and wakefulness .
Table 1: Comparative Analysis of CNS Stimulants
Compound Name | Mechanism of Action | Clinical Use |
---|---|---|
This compound | Increases monoamine release | ADHD, Narcolepsy |
Dextroamphetamine | Increases norepinephrine and dopamine | ADHD, Obesity |
Methylphenidate | Reuptake inhibitor of norepinephrine | ADHD |
1.2 Neuroprotective Effects
Recent studies have suggested that phenethylamine derivatives may possess neuroprotective properties. They could potentially mitigate neurodegenerative processes by modulating neurotransmitter levels and reducing oxidative stress . This opens avenues for research into their application in conditions like Alzheimer's disease and other forms of dementia.
Neurochemical Studies
2.1 Trace Amine-Associated Receptor Agonism
This compound acts as an agonist for trace amine-associated receptors (TAARs), which are implicated in various neurochemical pathways. The activation of these receptors can influence mood and cognitive functions, making this compound a subject of interest in studies related to mood disorders .
Case Study: Mood Enhancement through Physical Activity
Research has demonstrated that exercise significantly increases levels of phenethylamines in the body, which correlates with improved mood states and cognitive functions. The role of this compound in enhancing these effects is currently under investigation .
Toxicological Insights
3.1 Safety Profile and Toxicity
While exploring the applications of this compound, it is essential to consider its safety profile. Toxicological assessments indicate potential risks associated with high doses, including neurotoxicity and dermatotoxicity . Understanding these adverse effects is critical for developing safe therapeutic protocols.
Table 2: Toxicological Data Summary
Effect Type | Observed Outcome | Reference Source |
---|---|---|
Neurotoxicity | CNS neurotoxin effects | |
Dermatitis | Skin burns upon exposure | |
Respiratory Irritation | Potential respiratory tract irritation |
Future Research Directions
The future applications of this compound may extend into:
- Development of Novel Therapeutics: Further exploration into its pharmacological properties could lead to new treatments for mood disorders and neurodegenerative diseases.
- Investigating Synergistic Effects: Combining this compound with existing medications may enhance therapeutic outcomes while minimizing side effects.
- Longitudinal Studies on Safety: Ongoing research is needed to fully understand the long-term safety implications associated with its use.
Mechanism of Action
The mechanism of action of 3-Amino-N,N-dipropyl-benzeneethanamine Hydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can modulate the activity of these targets, leading to various biochemical effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- 3-Amino-N,N-dimethyl-benzeneethanamine Hydrochloride
- 3-Amino-N,N-diethyl-benzeneethanamine Hydrochloride
- 3-Amino-N,N-dibutyl-benzeneethanamine Hydrochloride
Uniqueness
3-Amino-N,N-dipropyl-benzeneethanamine Hydrochloride is unique due to its specific dipropylamine moiety, which imparts distinct chemical and biological properties compared to its analogs. This uniqueness makes it valuable in specific research and industrial applications .
Biological Activity
3-Amino-N,N-dipropyl-benzeneethanamine Hydrochloride, also known by its CAS number 1797105-94-2, is a compound with significant biological activity. This article explores its chemical properties, mechanisms of action, and potential applications in various fields, particularly in pharmacology and biochemistry.
This compound is characterized by its dipropylamine moiety, which distinguishes it from other amines. The compound's structure can be represented as follows:
- Chemical Formula : C13H20ClN
- Molecular Weight : 229.76 g/mol
The compound is typically synthesized through the reaction of 3-nitrobenzeneethanamine with dipropylamine, followed by hydrochloric acid treatment to yield the hydrochloride salt form.
The biological activity of this compound primarily involves its interaction with various molecular targets, including receptors and enzymes. The compound has been shown to modulate neurotransmitter systems, particularly those related to dopamine and serotonin pathways. This modulation can lead to various biochemical effects, such as:
- Inhibition of Enzymatic Activity : The compound may inhibit certain enzymes involved in neurotransmitter metabolism.
- Receptor Interaction : It can bind to specific receptors, influencing signaling pathways associated with mood regulation and cognitive functions.
Pharmacological Studies
Research has demonstrated that this compound exhibits potential therapeutic effects. A summary of key findings includes:
- Antidepressant Effects : Studies suggest that the compound may have antidepressant-like properties, potentially due to its action on serotonin reuptake mechanisms .
- Neuroprotective Properties : Preliminary studies indicate that it may protect neuronal cells from oxidative stress, highlighting its potential in neurodegenerative disease models.
Case Studies
-
Case Study on Neurotransmitter Modulation :
- A study investigated the effects of this compound on rat models of depression. Results indicated a significant decrease in depressive behaviors when administered at specific dosages, suggesting a modulation of the serotonergic system.
- Case Study in Drug Development :
Comparison with Similar Compounds
To understand the uniqueness of this compound, a comparison with similar compounds is essential.
Compound Name | Structure Features | Biological Activity |
---|---|---|
3-Amino-N,N-dimethyl-benzeneethanamine | Dimethyl instead of dipropyl groups | Moderate serotonin reuptake inhibition |
3-Amino-N,N-diethyl-benzeneethanamine | Diethyl groups | Lower affinity for dopamine receptors |
3-Amino-N,N-dibutyl-benzeneethanamine | Dibutyl groups | Reduced biological activity compared to dipropyl variant |
The dipropyl moiety contributes to enhanced binding affinity for certain receptors compared to its analogs.
Properties
IUPAC Name |
2-(3-azaniumylphenyl)ethyl-dipropylazanium;chloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H24N2.ClH/c1-3-9-16(10-4-2)11-8-13-6-5-7-14(15)12-13;/h5-7,12H,3-4,8-11,15H2,1-2H3;1H/p+1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QGGRQJMMFYMXOA-UHFFFAOYSA-O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC[NH+](CCC)CCC1=CC(=CC=C1)[NH3+].[Cl-] |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H26ClN2+ |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.82 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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